molecular formula C28H34N2O7S B579193 N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate CAS No. 16964-83-3

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate

Cat. No.: B579193
CAS No.: 16964-83-3
M. Wt: 542.647
InChI Key: PPZYKJHWKVREOQ-FYZYNONXSA-N
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Description

Nomenclature and Identification

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate possesses multiple systematic and common names that reflect its complex chemical structure and functional groups. The compound is officially registered under Chemical Abstracts Service number 16964-83-3, providing its primary chemical identification. The systematic name benzyl (2S)-2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate 4-methylbenzenesulfonate accurately describes the stereochemistry and functional group arrangement.

The compound exhibits numerous synonymous designations used throughout chemical literature and commercial sources. Common abbreviated forms include L-Lys(Z)-Obzl.Tos, L-LYS(Z)-OBZL.P, and Lys(Z)-OBzl.TosOH, where these abbreviations represent the protected lysine structure. Additional systematic names include N6-[(phenylmethoxy)carbonyl]-L-lysine phenylmethyl ester mono(4-methylbenzenesulfonate) and benzyl N6-((benzyloxy)carbonyl)-L-lysinate 4-methylbenzenesulfonate.

The Chemical Database Number CB1855135 serves as an additional identifier within chemical information systems. The compound's MDL Number MFCD06658156 provides standardization within molecular databases and chemical inventory systems. These multiple identification systems ensure precise chemical communication across different platforms and research contexts.

Chemical Structure and Configuration

The molecular structure of this compound consists of a lysine backbone with strategic protection of both amino functional groups and the carboxyl group. The compound maintains the L-configuration at the alpha carbon, preserving the natural stereochemistry of lysine amino acid. The alpha-amino group remains free, while the epsilon-amino group carries the benzyloxycarbonyl protecting group.

The benzyloxycarbonyl group attached to the epsilon-amino position consists of a phenylmethyl group connected through a carbonyl linkage. This protecting group effectively masks the nucleophilic properties of the amino group while remaining removable under specific conditions. The carboxyl group protection involves esterification with benzyl alcohol, forming the benzyl ester functionality that prevents carboxyl group participation in unwanted reactions.

The p-toluenesulfonate component serves as the counterion, balancing the positive charge of the protonated alpha-amino group. This sulfonate salt formation enhances the compound's stability and crystalline properties while maintaining solubility characteristics suitable for synthetic applications. The overall molecular architecture represents a sophisticated protection strategy commonly employed in peptide synthesis.

Molecular Properties and Parameters

The molecular formula C28H34N2O7S accurately represents the complete atomic composition of this compound. The compound exhibits a molecular weight of 542.64 daltons, making it a moderately sized organic molecule suitable for various synthetic applications. This molecular weight reflects the substantial protecting group framework surrounding the lysine core structure.

Property Value Source
Molecular Formula C28H34N2O7S
Molecular Weight 542.64 g/mol
CAS Number 16964-83-3
MDL Number MFCD06658156
CBNumber CB1855135

The compound's physical state appears as a solid material under standard conditions, with storage requirements maintained at 2-8°C to ensure stability. The exact mass calculated for the molecular ion equals 542.209 daltons, providing precise mass spectrometric identification. The polar surface area calculated at 153.4 square angstroms indicates moderate polarity consistent with the presence of multiple heteroatoms and functional groups.

The partition coefficient LogP value of 6.567 suggests significant lipophilic character, primarily due to the multiple benzyl protecting groups present in the structure. This lipophilicity influences the compound's solubility profile and extraction characteristics during synthetic procedures. The calculated parameters provide essential information for predicting the compound's behavior in various chemical environments and synthetic conditions.

Crystallographic and Spectroscopic Characteristics

This compound typically manifests as a crystalline solid under standard laboratory conditions. The compound requires storage at reduced temperatures between 2-8°C to maintain structural integrity and prevent degradation. This temperature requirement suggests sensitivity to thermal decomposition or potential for polymorphic transitions at elevated temperatures.

The crystalline nature of the compound facilitates purification through recrystallization techniques and enables accurate quantitative analysis through gravimetric methods. The p-toluenesulfonate salt formation contributes to enhanced crystallinity compared to free amino acid derivatives, providing better handling characteristics and improved stability during storage.

Spectroscopic characterization relies on standard analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry for structural confirmation. The presence of multiple aromatic rings from the benzyl protecting groups provides characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra. The sulfonate functionality contributes distinctive peaks in infrared spectroscopy, while mass spectrometry confirms the molecular ion and fragmentation patterns consistent with the protected lysine structure.

The compound's optical rotation properties reflect the L-configuration of the lysine residue, providing a method for stereochemical verification. These spectroscopic and physical characteristics collectively enable comprehensive structural characterization and quality control during synthesis and storage.

Historical Development in Peptide Chemistry

The development of this compound traces its origins to the pioneering work of Leonidas Zervas and Max Bergmann in the early 1930s. Bergmann and Zervas introduced the benzyloxycarbonyl protecting group as a revolutionary amino protection strategy in 1932, fundamentally transforming peptide synthesis methodology. This innovation marked the beginning of modern peptide chemistry and provided the first reliable method for controlled peptide synthesis.

The benzyloxycarbonyl group, originally termed the carboxybenzyl group in honor of its discoverers, addressed critical limitations in earlier peptide synthesis approaches that relied primarily on acyl protecting groups. The Bergmann-Zervas carboxybenzyl method dominated peptide synthesis for approximately twenty years until the 1950s, when mixed anhydride and active ester methodologies emerged. This protecting group strategy was hailed as a "revolution" in synthetic peptide chemistry and established the foundation for modern peptide synthesis techniques.

The specific development of lysine derivatives with dual protection, such as this compound, evolved from the need to protect the multiple functional groups present in lysine during peptide assembly. The epsilon-amino group of lysine requires protection to prevent side reactions during peptide bond formation, while the carboxyl group protection enables selective reactions at other positions. The combination of benzyloxycarbonyl and benzyl ester protecting groups provides orthogonal protection strategies that can be removed under different conditions.

The use of p-toluenesulfonate as a counterion developed from the need to improve the handling properties and stability of protected amino acid derivatives. Sulfonate salts generally exhibit enhanced crystallinity and storage stability compared to free amino acids or their hydrochloride salts. This salt formation strategy has become standard practice in the preparation of protected amino acid derivatives used in peptide synthesis, continuing the legacy of innovation established by the original benzyloxycarbonyl methodology.

Properties

IUPAC Name

benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZYKJHWKVREOQ-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692828
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16964-83-3
Record name 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the α-Amino Group

The first critical step involves protecting the ε-amino group of L-lysine using benzylchloroformate (BCF) under phase-transfer conditions. Aqueous sodium hydroxide (50% w/w) deprotonates the amino group, enabling nucleophilic attack on BCF. Polyethylene glycols (PEGs, e.g., PEG-300 or PEG-600) serve as phase-transfer catalysts, enhancing interfacial reactivity between aqueous and organic phases. For example, in a 1-liter reaction flask, L-lysine (52.55 g) is dissolved in water, treated with NaOH (40 g), and combined with PEG-600 (1.50 g). BCF (87.85 g) and additional NaOH are added dropwise over 30–60 minutes while maintaining pH ~11.0. Acidification to pH 1.5 with HCl precipitates the N-benzyloxycarbonyl-L-lysine intermediate, which is extracted into ethyl acetate and isolated via rotary evaporation.

Esterification of the Carboxyl Group

The carboxyl group of N-benzyloxycarbonyl-L-lysine is esterified with benzyl alcohol using p-toluenesulfonic acid (p-TsOH) as a catalyst. Azeotropic dehydration in toluene removes water, shifting equilibrium toward ester formation. In a representative procedure, N-benzyloxycarbonyl-L-lysine (19.1 g), benzyl alcohol (53.1 g), p-TsOH monohydrate (37.4 g), and toluene (281 mL) are refluxed at 120°C for 8 hours. The reaction mixture is cooled to 0–10°C, inducing crystallization of the benzyl ester p-toluenesulfonate salt. Filtration and washing with cold toluene yield the product with >95% purity.

Salt Formation and Crystallization

The p-toluenesulfonate counterion is introduced either during esterification (via p-TsOH) or through post-synthesis acid exchange. Crystallization is optimized by controlling cooling rates (3–15°C/h) to prevent oiling out. Ethyl acetate or diethyl ether is added to dissolve residual solids, followed by phase separation and solvent stripping under reduced pressure (9–10 kPa). Drying at 50–55°C for 12–24 hours produces a free-flowing powder.

Catalytic Systems and Yield Optimization

Phase-Transfer Catalysts (PTCs)

Polyethylene glycols outperform crown ethers in cost, availability, and environmental safety. PEG-600 increases yields of N-benzyloxycarbonyl-L-serine to 96.8% compared to 77.3% without PTC. The mechanism involves PEG complexing sodium ions, shuttling hydroxide anions into the organic phase, and accelerating BCF hydrolysis.

Table 1: Comparative Yields Using PEG Catalysts

PEG TypeAmino AcidYield (%)Reference
PEG-300L-Threonine90.1
PEG-600L-Serine96.8
PEG-900L-Valine89.5

Solvent Selection

Toluene is preferred over benzene due to lower toxicity and comparable azeotropic efficiency (Table 2). Monochlorobenzene and xylene are alternatives but require higher temperatures (130–150°C).

Table 2: Solvent Performance in Esterification

SolventBoiling Point (°C)Yield (%)Purity (%)
Toluene11092.497.7
Monochlorobenzene13289.195.2
Xylene14087.694.8

Process Parameters and Critical Controls

pH and Temperature

  • Amino Protection : pH 11.0 during BCF addition ensures complete deprotonation of the amino group. Acidification to pH 1.5 precipitates the product while minimizing hydrolysis.

  • Esterification : Reflux at 120°C in toluene ensures rapid water removal. Cooling to ≤10°C maximizes crystal yield.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate partitions the product into the organic phase, leaving unreacted amino acids and salts in the aqueous layer.

  • Rotary Evaporation : Solvent stripping at 45–55°C under 7–10 kPa avoids thermal decomposition.

  • Recrystallization : Dissolving the crude product in hot toluene (60°C) and cooling at 5°C/h yields needle-like crystals with 99% purity.

Analytical Characterization

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 210 nm) confirms purity >97% using acetonitrile/water gradients. Residual benzyl alcohol and p-TsOH are below 0.1% as per ICH guidelines.

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 7.75 (d, 2H, aromatic p-TsOH), 5.10 (s, 2H, CH₂Ph), 4.25 (m, 1H, α-CH).

  • IR : 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O carbamate).

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate (Table 3), but PEG catalysts lower expenses by 15% compared to crown ethers.

Table 3: Cost Breakdown per Kilogram

ComponentCost (USD)
L-Lysine120
Benzylchloroformate85
p-Toluenesulfonic Acid40
PEG-60012

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).

    Substitution: The tosylate group can be displaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Cbz group.

    Acidic Hydrolysis: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used for the hydrolysis of the ester bond.

    Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to displace the tosylate group.

Major Products Formed

    Lysine Derivatives: Hydrolysis and deprotection reactions yield various lysine derivatives, which are useful intermediates in peptide synthesis.

    Substituted Lysine Compounds: Nucleophilic substitution reactions produce substituted lysine compounds with diverse functional groups.

Scientific Research Applications

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the lysine amino group.

    Biology: The compound is employed in the synthesis of peptide-based probes and inhibitors for studying enzyme activity and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including peptide drugs and enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate involves the protection of the lysine amino group through the formation of a stable carbamate linkage. This protection prevents the amino group from participating in side reactions during peptide synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the lysine amino group.

Comparison with Similar Compounds

Table 1: Key Parameters of Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Structural Features Applications References
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate 16964-83-3 C₂₁H₂₆N₂O₄·C₇H₈O₃S 532.62 g/mol Cbz-protected lysine, benzyl ester, p-toluenesulfonate Peptide synthesis, lysine incorporation
N-P-Tosylglycine benzyl ester 63366-76-7 C₁₆H₁₇NO₄S 319.38 g/mol Tosyl-protected glycine, benzyl ester Intermediate in sulfonamide synthesis
L-Tyrosine benzyl ester p-toluenesulfonate 53587-11-4 C₂₃H₂₅NO₆S 443.51 g/mol Phenolic hydroxyl group, benzyl ester Pharmaceutical intermediates, chiral synthesis
L-Valine benzyl ester p-toluenesulfonate 16652-76-9 C₁₂H₁₇NO₂·C₇H₈O₃S 397.47 g/mol Branched aliphatic side chain (valine), benzyl ester Peptide coupling, antibiotic synthesis
Glycine benzyl ester p-toluenesulfonate 17606-31-4 C₁₀H₁₃NO₃S 243.28 g/mol Simplest amino acid backbone, benzyl ester Racemic resolution, drug intermediates
Glycylglycine benzyl ester p-toluenesulfonate - C₁₃H₁₈N₂O₅S 338.36 g/mol Dipeptide (Gly-Gly), benzyl ester Model for peptide bond studies

Structural and Functional Differences

Amino Acid Backbone: The lysine derivative contains a long, basic side chain (ε-amino group), enabling interactions in peptide folding or enzyme-active sites. In contrast, glycine derivatives lack side chains, offering flexibility in peptide design . Tyrosine’s phenolic hydroxyl group (in L-tyrosine benzyl ester p-toluenesulfonate) introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Protecting Groups :

  • The Cbz group in the lysine derivative is acid-labile, allowing selective deprotection under mild conditions. Comparatively, tosyl groups (e.g., in N-P-tosylglycine) require stronger acidic or reductive conditions for removal .

The p-toluenesulfonate counterion in all compounds enhances crystallinity and stability, though it may reduce solubility in polar aprotic solvents compared to hydrochloride salts .

Biological Activity

N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate (commonly referred to as N-Boc-Lys(Bzl)-TsOH) is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications, and relevant research findings.

  • Molecular Formula : C28H34N2O7S
  • Molecular Weight : 542.644 g/mol
  • CAS Number : 16964-83-3

Mechanisms of Biological Activity

N-Boc-Lys(Bzl)-TsOH exhibits various biological activities primarily attributed to its lysine derivative structure. The compound's benzyl ester group enhances its solubility and stability, which facilitates its interaction with biological systems.

  • Protease Inhibition : The benzyl ester group has been shown to influence the substrate specificity of proteases such as papain, enhancing their ability to polymerize amino acids effectively. This property is critical in peptide synthesis and therapeutic applications .
  • Cytotoxic Activity : Research indicates that derivatives of N-Boc-Lys can modulate the activity of cytotoxic T cells and natural killer (NK) cells, potentially enhancing their ability to target tumor cells. Specific esterase activities have been observed in T killer and NK cell lines, suggesting a role in immune response modulation .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, particularly Gram-positive bacteria and fungi. Its effectiveness is attributed to the structural characteristics that allow it to disrupt microbial cell membranes .

Study 1: Cytotoxic T Cell Activation

A study published in Biomacromolecules explored the activation of cytotoxic T cells through the application of N-Boc-Lys(Bzl)-TsOH. The results indicated that this compound could enhance the expression of specific enzymes associated with cytotoxicity, although the correlation between enzyme levels and cytolytic activity was not straightforward .

Study 2: Peptide Synthesis Efficiency

Another investigation focused on the use of N-Boc-Lys(Bzl)-TsOH in peptide synthesis via enzymatic catalysis. The presence of the benzyl ester was found to significantly increase the efficiency of polymerization reactions involving alanine and glycine, demonstrating its potential utility in biopharmaceutical applications .

Study 3: Antimicrobial Efficacy

A comprehensive analysis highlighted the antimicrobial properties of N-Boc-Lys(Bzl)-TsOH against various bacteria and fungi. The compound exhibited high activity against Gram-positive strains, with moderate effects on Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

Comparative Data Table

PropertyValue
Molecular Weight542.644 g/mol
CAS Number16964-83-3
Antimicrobial ActivityHigh against Gram-positive
Cytotoxic T Cell ActivationEnhanced enzyme expression
Peptide Synthesis EfficiencyIncreased with benzyl ester

Q & A

Q. What is the standard synthetic route for N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate?

The compound is typically synthesized via a two-step process:

Benzyl esterification : L-lysine reacts with benzyl alcohol in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This forms the benzyl ester of lysine, with the p-TsOH acting as a proton donor to enhance reactivity .

N-Benzyloxycarbonyl (Cbz) protection : The free amino group of lysine is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate) to prevent unwanted side reactions during peptide synthesis .
The final product is isolated as the p-toluenesulfonate salt to improve stability and solubility in organic solvents.

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at -20°C for long-term stability, as recommended for heat-sensitive amino acid derivatives . Short-term storage at 2–8°C is acceptable for active use .
  • Handling : Keep the container tightly sealed in a dry environment to prevent hydrolysis of the benzyl ester or Cbz group. Avoid exposure to strong oxidizers or moisture .

Q. What analytical methods are used to characterize this compound?

  • HPLC : Reverse-phase HPLC with a chiral column (e.g., Phenomenex Lux Amylose-2) is employed to confirm enantiomeric purity (>95% e.e.) .
  • NMR : 1^1H and 13^13C NMR verify structural integrity, with characteristic peaks for the Cbz group (δ 5.1–5.2 ppm, benzyl protons) and p-toluenesulfonate (δ 2.3 ppm, methyl group) .
  • Melting Point : Reported mp ranges (e.g., 169–171°C for similar Cbz-protected amino acid salts) help confirm purity .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

  • Activation : The p-toluenesulfonate salt requires DIPEA (1 eq.) to deprotonate the amino group and activate it for coupling .
  • Coupling Reagents : Use T3P® (propylphosphonic anhydride) or HBTU for rapid amide bond formation, minimizing racemization .
  • Solvent Choice : DCM/DMF mixtures (1:1) balance solubility and reagent compatibility. Avoid aqueous solvents to prevent premature deprotection .

Q. How are enantiomeric impurities resolved during synthesis?

  • Preferential Crystallization : Enantiopure p-toluenesulfonate salts can be separated via crystallization in acetone/ether, leveraging differences in solubility between diastereomers .
  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to isolate the desired enantiomer (>99% e.e.) .

Q. What are common side reactions during deprotection, and how are they mitigated?

  • Cbz Group Removal : Hydrogenolysis (H2_2/Pd-C) or acidic cleavage (HBr in acetic acid) may cause racemization or benzyl ether formation . Mitigate by:
    • Using low temperatures (0–5°C) during acidolysis .
    • Adding scavengers (e.g., thioanisole) to trap reactive intermediates .
  • Benzyl Ester Hydrolysis : Premature cleavage in aqueous conditions is avoided by maintaining anhydrous solvents during SPPS .

Q. How do solubility contradictions (e.g., water vs. organic solvents) impact experimental design?

  • The compound is slightly soluble in water (1–5 mg/mL) but dissolves readily in DMF, DCM, or THF . This necessitates:
    • Pre-activation in DMF before aqueous buffer addition .
    • Avoiding prolonged exposure to water during storage or handling .

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